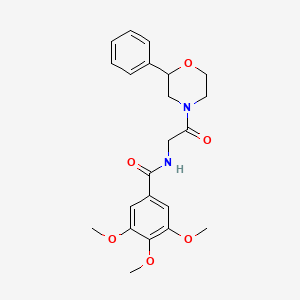![molecular formula C13H16Cl2N2 B2768962 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2225136-52-5](/img/structure/B2768962.png)
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H14N2.2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an ethanamine moiety. This structure imparts unique properties to the compound, making it valuable for scientific research and industrial applications .
准备方法
The synthesis of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from commercially available precursors. One common method involves the reaction of 4-bromopyridine with phenylboronic acid in the presence of a palladium catalyst to form 4-(pyridin-3-yl)phenyl. This intermediate is then subjected to reductive amination with ethanamine to yield the final product.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is common. The reaction temperatures typically range from room temperature to reflux conditions, depending on the specific step.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. .
化学反应分析
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学研究应用
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is used to study receptor-ligand interactions and signal transduction pathways. It serves as a probe to investigate the binding affinity and specificity of various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate specific receptors makes it a candidate for treating conditions like depression and anxiety.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. .
作用机制
The mechanism of action of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets receptors in the central nervous system, such as serotonin and dopamine receptors. By binding to these receptors, it modulates their activity and influences neurotransmitter release.
Pathways Involved: The compound affects various signaling pathways, including the cAMP (cyclic adenosine monophosphate) pathway and the MAPK (mitogen-activated protein kinase) pathway. .
相似化合物的比较
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Some similar compounds include 1-(4-(pyridin-4-yl)phenyl)ethan-1-amine, 1-(4-(pyridin-3-yloxy)phenyl)ethan-1-one, and 1-(4-(pyrimidin-5-yl)phenyl)ethan-1-amine.
Uniqueness: The presence of the pyridine ring in this compound imparts unique electronic and steric properties, making it distinct from other compounds.
属性
IUPAC Name |
1-(4-pyridin-3-ylphenyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13;;/h2-10H,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKOFADKRHLPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
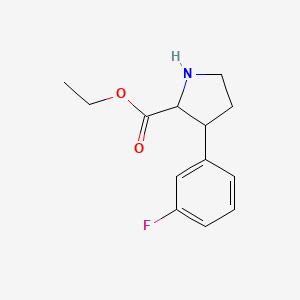
![2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2768882.png)

![2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2768884.png)

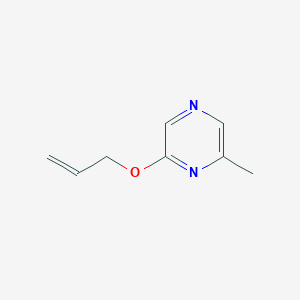
![4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768890.png)
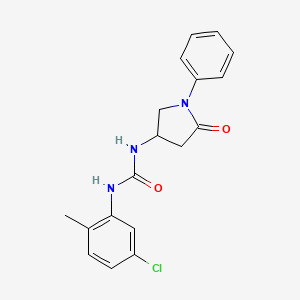
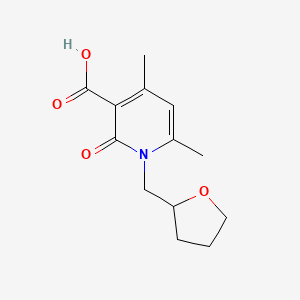


![1-chloro-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B2768900.png)
